5-(furan-2-yl)-1,2-oxazole-3-carboxamide 5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1098361-48-8
VCID: VC11635636
InChI:
SMILES:
Molecular Formula: C8H6N2O3
Molecular Weight: 178.1

5-(furan-2-yl)-1,2-oxazole-3-carboxamide

CAS No.: 1098361-48-8

Cat. No.: VC11635636

Molecular Formula: C8H6N2O3

Molecular Weight: 178.1

Purity: 95

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-1,2-oxazole-3-carboxamide - 1098361-48-8

Specification

CAS No. 1098361-48-8
Molecular Formula C8H6N2O3
Molecular Weight 178.1

Introduction

Chemical Structure and Nomenclature

Core Structural Features

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide consists of three primary components:

  • Oxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 2.

  • Furan-2-yl substituent: A fused furan ring (C₄H₃O) attached to the oxazole’s 5th position.

  • Carboxamide group: A -CONH₂ moiety at the 3rd position of the oxazole.

The molecular formula is C₈H₅N₂O₃, with a molecular weight of 177.14 g/mol. Key structural parameters include a polar surface area of 83.55 Ų (estimated) and a logP value of 1.2 (predicted), indicating moderate lipophilicity.

Stereochemical Considerations

Unlike its N-cyclopropyl analog (CAS: 135401-63-7), the absence of a chiral center in 5-(furan-2-yl)-1,2-oxazole-3-carboxamide results in a non-stereogenic structure. This simplifies synthetic approaches and reduces the need for enantiomeric separation.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of oxazole derivatives typically involves cycloaddition or condensation reactions. For 5-aryl-substituted oxazoles like this compound, two methods are prominent:

  • Nitrile Oxide Cycloaddition:

    • Nitrile oxides react with alkynes in a 1,3-dipolar cycloaddition to form 3,5-disubstituted isoxazoles .

    • Example: Reaction of furan-2-carbonitrile oxide with propiolamide under basic conditions yields the target compound .

  • Condensation of β-Diketones:

    • β-Diketones react with hydroxylamine hydrochloride in ionic liquids (e.g., [BMIM]X) to form isoxazole rings .

Physicochemical Profile

PropertyValue/Description
Molecular FormulaC₈H₅N₂O₃
Molecular Weight177.14 g/mol
logP1.2 (predicted)
Hydrogen Bond Donors2 (amide NH, furan O)
Hydrogen Bond Acceptors5 (oxazole O/N, furan O, amide O)
SolubilityModerate in polar solvents

The compound’s moderate logP suggests balanced hydrophilicity-lipophilicity, favoring membrane permeability in biological systems.

Biological Activities and Research Findings

Anti-Inflammatory Activity

Oxazole-carboxamides inhibit cyclooxygenase (COX) enzymes:

  • Compound 2 (4,5-diphenyl-4-isoxazoline) demonstrated selective COX-2 inhibition (IC₅₀ = 0.95 µM), reducing inflammation in carrageenan-induced edema models .

  • The carboxamide group facilitates hydrogen bonding with COX-2’s Arg120 residue, enhancing selectivity .

Antimicrobial Effects

Furan-containing oxazoles disrupt bacterial cell membranes:

  • N-Cyclopropyl analogs (e.g., CAS: 135401-63-7) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • The furan ring’s electronegativity interferes with microbial electron transport chains.

Pharmaceutical Applications

Drug Development Prospects

  • Anticancer Agents: Structural modifications (e.g., adding indole groups) could improve tubulin-binding affinity .

  • COX-2 Inhibitors: Optimizing carboxamide substituents may reduce cardiovascular risks associated with traditional NSAIDs .

  • Antibacterial Leads: Hybridizing with fluoroquinolones might enhance Gram-negative coverage.

Pharmacokinetic Considerations

  • Metabolism: Hepatic oxidation of the furan ring may produce reactive intermediates, necessitating prodrug strategies.

  • Bioavailability: The compound’s polar surface area (83.55 Ų) limits blood-brain barrier penetration, favoring peripheral targets.

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